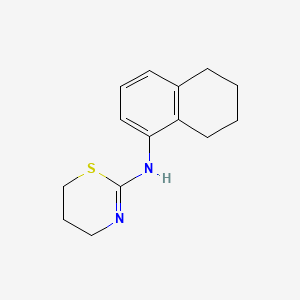
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- is a complex organic compound with a unique structure that combines both aromatic and aliphatic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- typically involves multi-step organic reactions. One common method includes the reduction of 1-naphthylamine derivatives followed by cyclization with thiazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various substituted naphthylamine derivatives, which can further undergo cyclization or polymerization to form more complex structures .
Applications De Recherche Scientifique
1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-5,6,7,8-tetrahydronaphthalene
- 5-Aminotetralin
- 1,2,3,4-Tetrahydro-5-naphthylamine
Uniqueness
Compared to these similar compounds, 1-Naphthylamine, 5,6,7,8-tetrahydro-N-(5,6-dihydro-4H-1,3-thiazin-2-YL)- stands out due to its unique thiazine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102280-47-7 |
|---|---|
Formule moléculaire |
C14H18N2S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h3,6,8H,1-2,4-5,7,9-10H2,(H,15,16) |
Clé InChI |
UOMFLZNHLUVGJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2NC3=NCCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


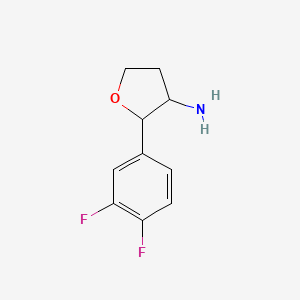
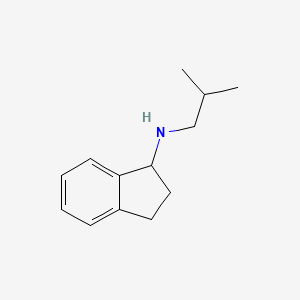
![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride](/img/structure/B15094860.png)
![4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B15094872.png)
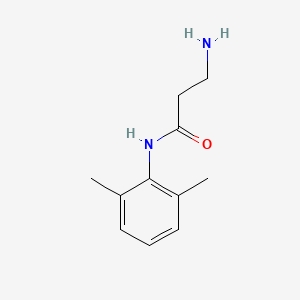
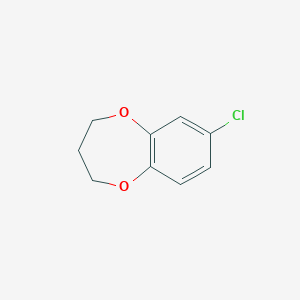



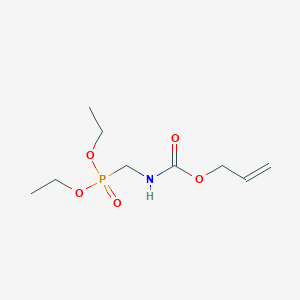
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)
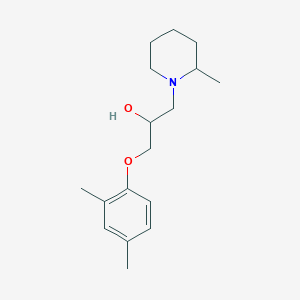
![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
